molecular formula C16H14O3 B1289909 4-biphenyl-3'-acetyl-acetic acid CAS No. 886363-14-0

4-biphenyl-3'-acetyl-acetic acid

Cat. No.: B1289909
CAS No.: 886363-14-0
M. Wt: 254.28 g/mol
InChI Key: IZTACOSBQBHGOT-UHFFFAOYSA-N
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Description

(3’-Acetyl-biphenyl-4-yl)-acetic acid: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an acetyl group attached to the biphenyl structure, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Acetyl-biphenyl-4-yl)-acetic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Acetylation: The biphenyl compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Acetic Acid Moiety:

Industrial Production Methods

Industrial production of (3’-Acetyl-biphenyl-4-yl)-acetic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3’-Acetyl-biphenyl-4-yl)-acetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogenated derivatives.

Scientific Research Applications

(3’-Acetyl-biphenyl-4-yl)-acetic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3’-Acetyl-biphenyl-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The biphenyl structure allows for interactions with various enzymes and receptors, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

(3’-Acetyl-biphenyl-4-yl)-acetic acid: can be compared with other biphenyl derivatives such as:

    Biphenyl-4-carboxylic acid: Lacks the acetyl group, leading to different chemical and biological properties.

    4-Acetylbiphenyl: Lacks the acetic acid moiety, affecting its reactivity and applications.

    Biphenyl-4-acetic acid: Similar structure but without the acetyl group, resulting in different chemical behavior.

The presence of both the acetyl and acetic acid groups in (3’-Acetyl-biphenyl-4-yl)-acetic acid makes it unique and versatile in various applications.

Properties

IUPAC Name

2-[4-(3-acetylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(17)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTACOSBQBHGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629610
Record name (3'-Acetyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-14-0
Record name (3'-Acetyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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